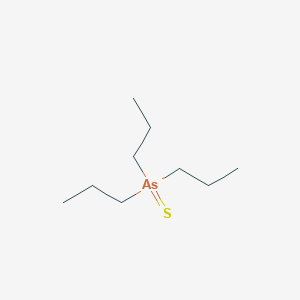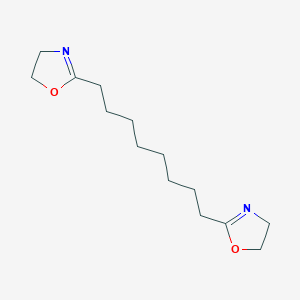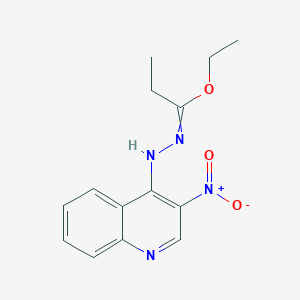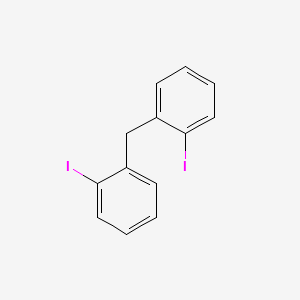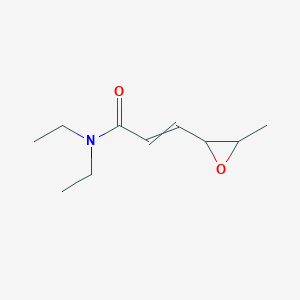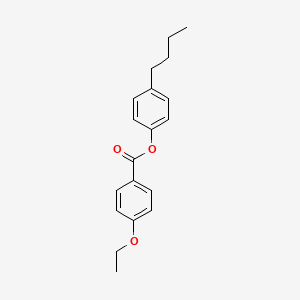
4-Butylphenyl 4-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butylphenyl 4-ethoxybenzoate is an organic compound with the molecular formula C19H22O3 It is a member of the ester family, characterized by the presence of an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylphenyl 4-ethoxybenzoate typically involves the esterification of 4-butylphenol with 4-ethoxybenzoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
4-Butylphenol+4-Ethoxybenzoic acidH2SO44-Butylphenyl 4-ethoxybenzoate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Butylphenyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products:
Oxidation: 4-Butylbenzoic acid and 4-ethoxybenzoic acid.
Reduction: 4-Butylphenyl 4-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-Butylphenyl 4-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Butylphenyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 4-butylphenol and 4-ethoxybenzoic acid, which may exert biological effects through various pathways. The aromatic rings in the compound can participate in π-π interactions with biomolecules, influencing their activity and function.
Comparison with Similar Compounds
4-Butylphenyl 4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of an ethoxy group.
4-Butylphenyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
4-Butylphenyl 4-acetoxybenzoate: Similar structure but with an acetoxy group instead of an ethoxy group.
Uniqueness: 4-Butylphenyl 4-ethoxybenzoate is unique due to the presence of the ethoxy group, which imparts specific chemical and physical properties. This compound’s unique structure allows for distinct interactions and reactivity compared to its analogs.
Properties
CAS No. |
50649-34-8 |
|---|---|
Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(4-butylphenyl) 4-ethoxybenzoate |
InChI |
InChI=1S/C19H22O3/c1-3-5-6-15-7-11-18(12-8-15)22-19(20)16-9-13-17(14-10-16)21-4-2/h7-14H,3-6H2,1-2H3 |
InChI Key |
FRGZAJDPHXJOTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


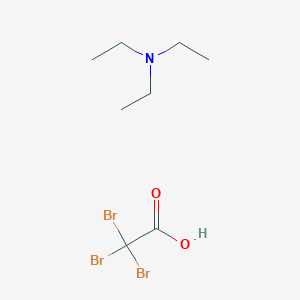

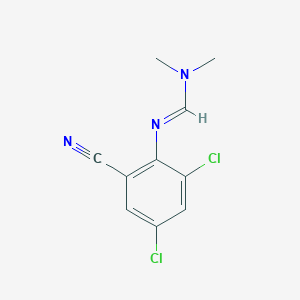
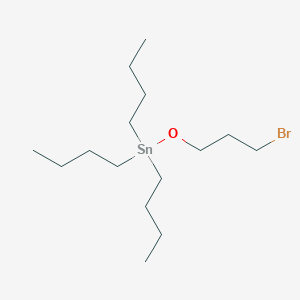
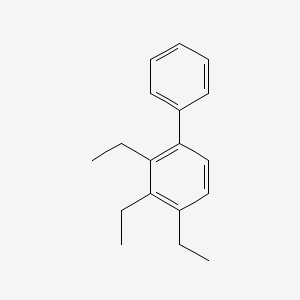
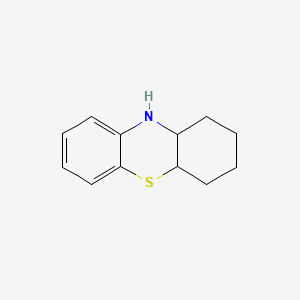
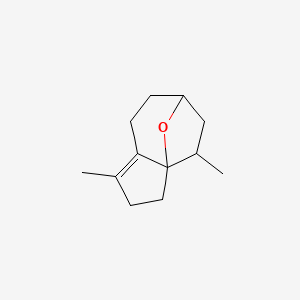
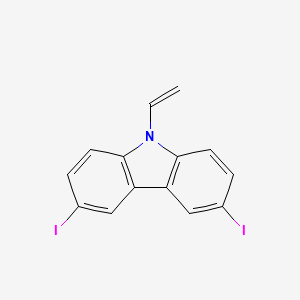
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)
